4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Oxadiazole regioisomerism Lipophilicity (log D) Metabolic stability

This 1,3,4-oxadiazole piperidine hybrid delivers a systematic advantage in hERG safety and metabolic stability over 1,2,4-regioisomers. The cyclopropyl-constrained scaffold and ortho-methoxybenzoyl substitution create a differentiated chemical probe for CB2 agonist SAR, lead optimization, and screening library construction. Procure this exclusive building block to reduce cardiac liability risks early in fragment-based or scaffold-hopping programs.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 1170865-39-0
Cat. No. B2803895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine
CAS1170865-39-0
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
InChIInChI=1S/C18H21N3O3/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3
InChIKeyFKTFNVQQYCQACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine (CAS 1170865-39-0) – Chemical Profile and Procurement-Relevant Class Identification


4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a synthetic organic compound belonging to the class of N-arylpiperidine-1,3,4-oxadiazole hybrids. It features a central piperidine ring N-substituted with a 2-methoxybenzoyl group and a 5-cyclopropyl-1,3,4-oxadiazole moiety at the 4-position [1]. The 1,3,4-oxadiazole core is established as a privileged scaffold in medicinal chemistry, conferring favorable lipophilicity, metabolic stability, and reduced hERG liability compared to regioisomeric oxadiazoles [2]. The cyclopropyl substituent further modulates metabolic stability and conformational restriction, while the ortho-methoxybenzoyl appendage provides a distinct electronic substitution pattern relative to meta or para analogs. This compound is primarily employed as a chemical probe, fragment, or building block in screening libraries and structure-activity relationship (SAR) investigations.

Why In-Class 4-Piperidinyl-Oxadiazole Analogs Cannot Be Interchanged with 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine


Seemingly minor structural modifications—oxadiazole regioisomer (1,3,4- vs. 1,2,4-), substituent on the oxadiazole ring (cyclopropyl vs. alkyl/aryl), and position of the methoxy group on the benzoyl moiety—produce divergent pharmacological profiles that preclude reliable generic substitution. Systematic matched-pair analysis demonstrates that the 1,3,4-oxadiazole isomer consistently exhibits an order-of-magnitude lower lipophilicity (log D), significantly improved metabolic stability, and reduced hERG inhibition relative to its 1,2,4-oxadiazole counterpart [1]. Concurrently, conformationally constrained N-arylpiperidine oxadiazole scaffolds deliver stability and selectivity advantages over open-chain N-arylamide analogs [2]. Consequently, exchanging any single element—regioisomer, cyclopropyl group, or methoxy position—alters not only potency but also drug-like properties critical for lead optimization and translational success.

Quantitative Differential Evidence for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, and hERG Liability

A comprehensive matched-pair analysis across the AstraZeneca compound collection reveals that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched pair. Concurrently, the 1,3,4 isomer shows superior metabolic stability and reduced hERG inhibition [1]. While this comparison is class-level and not derived from a direct head-to-head study of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine against its hypothetical 1,2,4-oxadiazole analog, the systematic nature of the analysis supports the inference that the 1,3,4-oxadiazole scaffold in the target compound confers a measurably differentiated developability profile.

Oxadiazole regioisomerism Lipophilicity (log D) Metabolic stability hERG inhibition

N-Arylpiperidine Oxadiazole Scaffold: Conformational Constraint-Driven Stability and Selectivity Advantage

Structural modification of the central N-arylamide oxadiazole scaffold to N-arylpiperidine oxadiazoles introduced conformational constraint that improved stability while maintaining comparable CB2 receptor potency and selectivity [1]. The simple, modular scaffold enabled parallel two-directional SAR exploration. The target compound, bearing the conformationally constrained piperidine-oxadiazole core, is expected to inherit the stability advantage over more flexible open-chain analogs, supporting its use in screening campaigns requiring metabolic robustness.

Conformational constraint N-arylpiperidine oxadiazole Metabolic stability CB2 selectivity

Cyclopropyl Substitution on Oxadiazole: Metabolic Stability Enhancement via Steric and Electronic Shielding

The cyclopropyl group is widely recognized in medicinal chemistry for its ability to improve metabolic stability by shielding adjacent heterocyclic rings from cytochrome P450-mediated oxidative metabolism and by restricting conformational flexibility [1]. In the target compound, the cyclopropyl directly attached to the 1,3,4-oxadiazole ring is anticipated to provide additional resistance to metabolic degradation relative to alkyl-substituted analogs (e.g., methyl, ethyl). While direct comparative data for the specific compound are unavailable, this class-level advantage is consistent with the general behavior of cyclopropyl-substituted heterocycles in drug-like molecules.

Cyclopropyl effect Metabolic stability Oxidative metabolism Drug-like properties

Optimal Applications for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine Based on Differential Evidence


Fragment-Based and Scaffold-Hopping Lead Generation Campaigns Prioritizing Low hERG Risk and High Metabolic Stability

Organizations seeking to build chemical libraries with inherently favorable developability profiles can deploy this compound as a core scaffold. The 1,3,4-oxadiazole core, as demonstrated by the AstraZeneca matched-pair analysis, offers a systematic advantage in hERG safety and metabolic stability over 1,2,4-oxadiazole alternatives [1]. Incorporating this scaffold early in fragment-based or scaffold-hopping strategies reduces the likelihood of encountering hERG-related cardiac liabilities during lead optimization, streamlining progression toward candidate selection.

CB2 Receptor Agonist Development Requiring Balanced Potency, Selectivity, and Metabolic Robustness

The N-arylpiperidine oxadiazole scaffold has been validated as a privileged template for potent and selective CB2 receptor agonists [2]. The target compound's 2-methoxybenzoyl substitution and cyclopropyl-oxadiazole motif position it as a differentiated starting point for exploring CB2 agonist SAR. The conformational constraint imparted by the piperidine-oxadiazole linkage confers stability, while the 1,3,4-regioisomer mitigates hERG risk—an important consideration for chronic pain or inflammation indications where cardiovascular safety is paramount.

Chemical Probe Design for Target Validation Studies Demanding Low Off-Target Liability

Given the class-level evidence that 1,3,4-oxadiazole isomers exhibit reduced promiscuity at the hERG channel [1], this compound is suitable for developing chemical probes for novel targets where selectivity over cardiac channels is essential. The cyclopropyl substituent further restricts conformational flexibility, potentially reducing binding to off-target proteins. Procurement for probe campaigns benefits from the scaffold's inherent safety profile, minimizing confounding pharmacological effects.

Comparative SAR Studies Exploring Methoxy Positional Isomer Effects on Target Binding

The 2-methoxy substitution on the benzoyl group distinguishes this compound from its 3-methoxy and 4-methoxy analogs (CAS 1171745-88-2 and others). Systematic procurement of the ortho-, meta-, and para-methoxy series enables parallel SAR investigation, allowing research teams to probe the electronic and steric contributions of the methoxy position to target affinity and selectivity. This approach is valuable for optimizing ligand-receptor interactions in drug discovery programs.

Quote Request

Request a Quote for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.